6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid
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Overview
Description
6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine and benzene. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids.
Preparation Methods
The synthesis of 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with oxan-4-ylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dihydroxypyrimidine: Known for its anti-inflammatory properties.
5-Fluorouracil: A widely used chemotherapeutic agent.
Cytosine: A nucleobase found in DNA and RNA.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(oxan-4-ylmethylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-11(16)9-5-10(14-7-13-9)12-6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWPHFWTHKRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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